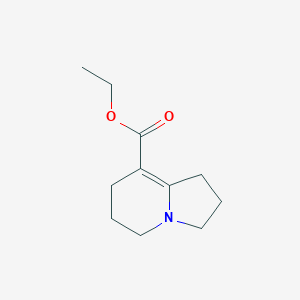
3,5,7-Trimethyl-2-decanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,7-Trimethyl-2-decanone is an organic compound belonging to the class of ketones It is characterized by a decane backbone with three methyl groups attached at the 3rd, 5th, and 7th positions, and a ketone functional group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-Trimethyl-2-decanone typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. Catalysts such as zeolites or metal-organic frameworks (MOFs) can be employed to enhance selectivity and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: 3,5,7-Trimethyl-2-decanone can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: Reduction of the ketone group can yield secondary alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can participate in electrophilic substitution reactions, especially under acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of 3,5,7-trimethyl-2-decanoic acid.
Reduction: Formation of 3,5,7-trimethyl-2-decanol.
Substitution: Formation of halogenated derivatives like this compound bromide.
Scientific Research Applications
3,5,7-Trimethyl-2-decanone has diverse applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.
Properties
| 91811-30-2 | |
Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
3,5,7-trimethyldecan-2-one |
InChI |
InChI=1S/C13H26O/c1-6-7-10(2)8-11(3)9-12(4)13(5)14/h10-12H,6-9H2,1-5H3 |
InChI Key |
LYNNCNNMRBEOKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(C)CC(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-Formylphenyl)ethyl]-N-methylbenzamide](/img/structure/B14361416.png)
![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/no-structure.png)
![[(Cyclopent-2-en-1-yl)oxy]benzene](/img/structure/B14361435.png)



